4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Pharmaceutical Impurity Profiling Analytical Method Validation Edoxaban Manufacturing

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (CAS 76140-13-1) is a critical, stereodefined iodo-γ-lactone building block. Its unique endo-iodo substituent is essential for Pd-catalyzed cross-coupling in LPA1 antagonist synthesis (e.g., BMS-986278) and cannot be substituted by bromo/chloro analogs. The (1S,4S,5S)-isomer is the certified Edoxaban Impurity 146 reference standard for ANDA/DMF analytical method validation. Procure this high-purity intermediate for medicinal chemistry SAR studies, natural product fragment synthesis (e.g., FK-506), and pharmaceutical QC. Ensure regulatory compliance with ICH guidelines.

Molecular Formula C7H9IO2
Molecular Weight 252.05 g/mol
CAS No. 76140-13-1
Cat. No. B3283092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
CAS76140-13-1
Molecular FormulaC7H9IO2
Molecular Weight252.05 g/mol
Structural Identifiers
SMILESC1CC(C2CC1C(=O)O2)I
InChIInChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2
InChIKeyALVFLEWPYOOJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-6-oxabicyclo[3.2.1]octan-7-one: A Stereodefined Bicyclic Iodolactone Scaffold for Analytical Reference Standards and Advanced Synthesis


4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (CAS 76140-13-1) is a bridged bicyclic γ-lactone featuring an endo-iodo substituent on a rigid [3.2.1] oxabicyclic framework [1]. This compound, with the molecular formula C₇H₉IO₂ and a molecular weight of 252.05 g/mol, is primarily utilized in pharmaceutical research as a key intermediate in the synthesis of LPA1 receptor antagonists and as a certified impurity reference standard for the anticoagulant drug Edoxaban [2]. Its commercial availability in high purity (≥95%) from multiple specialized vendors underscores its role as a versatile small-molecule building block for medicinal chemistry and analytical method development [3].

Critical Differentiation of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one: Why Structural and Halogen Analogs Cannot Substitute Its Function


Direct substitution of 4-iodo-6-oxabicyclo[3.2.1]octan-7-one with its 4-bromo or 4-chloro analogs, or with non-halogenated oxabicyclic derivatives, is not permissible in target applications. The presence of the iodine atom imparts unique physicochemical properties (e.g., higher molecular weight and boiling point) and a distinct stereochemical identity that are critical for specific synthetic routes and analytical reference standards [1]. For example, the (1S,4S,5S)-iodolactone stereoisomer is a designated Edoxaban impurity, while the corresponding bromo compound is the active pharmaceutical intermediate [2]. Furthermore, the iodine substituent serves as a superior leaving group in subsequent cross-coupling reactions, a feature not equivalently provided by bromo or chloro derivatives, thereby dictating the compound's utility in the synthesis of advanced LPA1 antagonist clinical candidates [3].

Quantitative Differentiation of 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one: A Comparative Evidence Guide for Procurement and Selection


Regulatory Identity: Certified Edoxaban Impurity Reference Standard (Iodo) vs. Active Pharmaceutical Intermediate (Bromo)

The (1S,4S,5S)-stereoisomer of 4-iodo-6-oxabicyclo[3.2.1]octan-7-one (CAS 123536-66-3) is explicitly designated and supplied as Edoxaban Impurity 146, a certified reference standard for analytical method development and regulatory filings (ANDA/DMF) [1]. In contrast, its bromo counterpart, (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one (CAS 139893-81-5), is the key active pharmaceutical intermediate in the commercial manufacturing process of Edoxaban [2].

Pharmaceutical Impurity Profiling Analytical Method Validation Edoxaban Manufacturing

Purity Profile for Analytical vs. Synthetic Applications: Iodo Impurity Standard (≥98%) vs. Bromo Intermediate (≥99%)

Commercially available batches of the iodo compound intended for use as an analytical reference standard (Edoxaban Impurity 146) are supplied with a purity of ≥98% and come with comprehensive characterization data (NMR, HPLC, MS) to support method validation . In comparison, the bromo analog, when used as a synthetic intermediate for Edoxaban, is often supplied at a purity of ≥99% to meet the stringent requirements of pharmaceutical manufacturing .

Analytical Chemistry Quality Control Reference Standard Purity

Physicochemical Property Differentiation: Higher Boiling Point and Density of 4-Iodo vs. 4-Bromo Oxabicyclic Lactone

The presence of an iodine atom significantly alters the physicochemical properties of the oxabicyclic lactone scaffold. The iodo compound exhibits a predicted boiling point of 349.7±0.0 °C at 760 mmHg and a density of 1.9±0.0 g/cm³ [1]. In contrast, the 4-bromo analog (CAS 139893-81-5) has a lower molecular weight (205.05 g/mol) and, based on class inference, is expected to have a correspondingly lower boiling point and density .

Physical Chemistry Process Engineering Purification

Synthetic Utility: Iodine as a Superior Leaving Group for Cross-Coupling Reactions in LPA1 Antagonist Synthesis

4-Iodo-6-oxabicyclo[3.2.1]octan-7-one serves as a critical intermediate in the synthesis of potent LPA1 receptor antagonists, such as BMS-986278, which has a human LPA1 Kb of 6.9 nM [1]. The iodine substituent facilitates key cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that are essential for introducing structural diversity into the oxabicyclic core. The bromo analog is less reactive in these transformations, often requiring harsher conditions or specialized catalysts, and is instead primarily utilized in a different synthetic pathway for Edoxaban [2].

Medicinal Chemistry Synthetic Methodology LPA1 Antagonist

Precision Application Scenarios for 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one: Where Differentiation Drives Procurement Decisions


Certified Reference Standard for Edoxaban Impurity Profiling and Method Validation

In pharmaceutical quality control laboratories, the (1S,4S,5S)-stereoisomer of 4-iodo-6-oxabicyclo[3.2.1]octan-7-one is procured as a certified impurity reference standard (Edoxaban Impurity 146). It is used to develop and validate HPLC and UPLC methods for detecting and quantifying this specific process-related impurity in Edoxaban drug substance and drug product batches, ensuring compliance with ICH guidelines and regulatory submissions (ANDA, DMF) [1].

Key Intermediate for the Synthesis of LPA1 Receptor Antagonists

Medicinal chemistry groups use 4-iodo-6-oxabicyclo[3.2.1]octan-7-one as a versatile building block for constructing potent LPA1 receptor antagonists, such as the clinical candidate BMS-986278 (LPA1 Kb = 6.9 nM) [2]. The iodine atom enables efficient palladium-catalyzed cross-coupling reactions to introduce diverse aromatic and heteroaromatic groups, facilitating structure-activity relationship (SAR) studies and lead optimization for the treatment of fibrotic diseases.

Synthesis of Complex Natural Product Fragments

As documented in a synthetic route to a C22-34 subunit of the immunosuppressant FK-506, 4-iodo-6-oxabicyclo[3.2.1]octan-7-one serves as a key iodolactone intermediate [3]. Its rigid, stereodefined bicyclic framework is valuable for constructing complex cyclohexane-derived fragments found in bioactive natural products, where the iodine substituent provides a handle for further functionalization.

Quote Request

Request a Quote for 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.